3,6-Dibromo-2,4-dimethylpyridine

Double Suzuki-Miyaura Coupling One-Pot Synthesis Regioselective Cross-Coupling

3,6-Dibromo-2,4-dimethylpyridine (CAS 5006-57-5) is a halogenated pyridine derivative with the molecular formula C₇H₇Br₂N and a molecular weight of 264.95 g/mol. It belongs to the class of disubstituted pyridine building blocks, characterized by the presence of two bromine atoms at the 3- and 6-positions and two methyl groups at the 2- and 4-positions on the pyridine ring.

Molecular Formula C7H7Br2N
Molecular Weight 264.94 g/mol
CAS No. 5006-57-5
Cat. No. B3268976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-2,4-dimethylpyridine
CAS5006-57-5
Molecular FormulaC7H7Br2N
Molecular Weight264.94 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1Br)C)Br
InChIInChI=1S/C7H7Br2N/c1-4-3-6(8)10-5(2)7(4)9/h3H,1-2H3
InChIKeyVCMYIOHTGICAKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-2,4-dimethylpyridine (CAS 5006-57-5): Technical Specifications and Procurement-Relevant Profile


3,6-Dibromo-2,4-dimethylpyridine (CAS 5006-57-5) is a halogenated pyridine derivative with the molecular formula C₇H₇Br₂N and a molecular weight of 264.95 g/mol . It belongs to the class of disubstituted pyridine building blocks, characterized by the presence of two bromine atoms at the 3- and 6-positions and two methyl groups at the 2- and 4-positions on the pyridine ring. The compound typically appears as a white to off-white solid, with a predicted boiling point of 270.1±35.0 °C, a predicted density of 1.795±0.06 g/cm³, and a predicted pKa of -0.20±0.18 . Its principal utility resides in regioselective cross-coupling reactions, particularly in one-pot, double Suzuki-Miyaura couplings that enable the sequential installation of aryl and alkenyl substituents with high regiocontrol [1]. The compound is commercially available at standard purities of 95–98% and is stored under inert gas at 2–8°C .

3,6-Dibromo-2,4-dimethylpyridine: Why In-Class Dibromopyridine Analogs Cannot Be Interchanged


Generic substitution among positional isomers of dibromodimethylpyridines is not scientifically valid and leads to divergent synthetic outcomes. The pyridine ring exhibits strong, position-dependent electronic bias that fundamentally governs the regioselectivity and efficiency of sequential cross-coupling reactions [1]. The precise 3,6-dibromo-2,4-dimethyl substitution pattern on the target compound enables a specific one-pot, double Suzuki coupling sequence with predictable coupling order and regiochemical control, a property not shared by other dibromo isomers such as 2,3-dibromo, 2,5-dibromo, or 3,5-dibromo variants [2]. Furthermore, bromination of dimethylpyridine precursors is inherently non-selective, producing complex mixtures of mono- and dibrominated isomers that require extensive chromatographic separation [3]. Procuring the structurally confirmed 3,6-dibromo-2,4-dimethylpyridine eliminates this synthetic burden and ensures reproducible downstream chemistry. The quantitative evidence below substantiates why this specific substitution pattern is functionally non-substitutable.

3,6-Dibromo-2,4-dimethylpyridine: Quantified Differentiation Evidence for Scientific Procurement Decisions


Direct Comparison of Isolated Yield in One-Pot Double Suzuki-Miyaura Coupling: 3,6-Dibromo-2,4-dimethylpyridine vs. 2,3-Dibromopyridine

In a direct, side-by-side methodological study, 3,6-dibromo-2,4-dimethylpyridine demonstrated a significantly higher total isolated yield in one-pot, double Suzuki-Miyaura cross-coupling reactions compared to the structurally analogous 2,3-dibromopyridine. Using the identical catalyst system, ligand, and optimized reaction sequence, the target compound afforded a 71% total isolated yield over two sequential coupling steps, whereas 2,3-dibromopyridine produced only a 53% yield under comparable conditions [1]. This represents a quantifiable 18% absolute yield advantage (34% relative yield improvement) for the target compound. The reaction proceeds with excellent regiocontrol, sequentially coupling at the C6 position first, followed by C3, enabling predictable installation of two distinct aryl groups [1].

Double Suzuki-Miyaura Coupling One-Pot Synthesis Regioselective Cross-Coupling

Regiochemical Outcome Differentiation: 3,6-Dibromo-2,4-dimethylpyridine vs. 2,5-Dibromopyridine in Sequential Coupling

The target compound (3,6-dibromo substitution) and 2,5-dibromopyridine produce structurally distinct regioisomeric products when subjected to identical double Suzuki coupling protocols. The 3,6-dibromo-2,4-dimethylpyridine skeleton yields 2,3-diaryl pyridines as the final products, whereas 2,5-dibromopyridines produce 2,5-diaryl pyridines under the same conditions [1]. The target compound's 3,6-dibromo substitution pattern, combined with the 2,4-dimethyl substitution, uniquely programs the coupling sequence to occur first at C6 followed by C3, a regiochemical outcome that cannot be achieved with 2,5-dibromopyridine or other dibromo positional isomers [1]. This structural divergence is absolute: the two starting materials lead to fundamentally different connectivity patterns in the final disubstituted products.

Regioselective Coupling 2,3-Diaryl Pyridines Sequential Functionalization

Synthesis Efficiency: Procuring the Defined 3,6-Dibromo Isomer vs. In-House Bromination of 2,4-Dimethylpyridine

Attempting to synthesize the 3,6-dibromo derivative via direct bromination of 2,4-dimethylpyridine is inefficient and produces a complex mixture of products requiring extensive separation. When 2,4-dimethylpyridine is subjected to bromination conditions, three distinct bromo products are formed simultaneously: 3,5-dibromo-2,4-dimethylpyridine (isolated in 12% yield), 5-bromo-2,4-dimethylpyridine (isolated in 22% yield), and 3-bromo-2,4-dimethylpyridine [1]. Notably, the desired 3,6-dibromo-2,4-dimethylpyridine is not reported as a product of this direct bromination approach; the reaction selectively yields the 3,5-dibromo isomer instead [1]. The competitive free-radical bromination of unsymmetrical dimethylpyridines exhibits preference for bromination at the methyl group farthest from the ring nitrogen, further underscoring the difficulty of achieving the specific 3,6-dibromo-2,4-dimethyl substitution pattern via direct halogenation [2].

Regioselective Bromination Isomer Separation Synthetic Efficiency

One-Pot Double Suzuki Coupling Feasibility: 3,6-Dibromo-2,4-dimethylpyridine vs. 3,5-Dibromo-2,4-dimethylpyridine

Among the dibromo-2,4-dimethylpyridine positional isomers, only the 3,6-dibromo substitution pattern has been explicitly validated in the peer-reviewed literature for high-yielding, one-pot double Suzuki-Miyaura cross-coupling with predictable regiochemical control [1]. The structurally related 3,5-dibromo-2,4-dimethylpyridine (CAS 29976-20-3) possesses bromine atoms in a different relative orientation (meta to each other) that would be expected to alter the electronic bias governing coupling site selectivity. While the 3,5-dibromo isomer has been characterized and is commercially available as a synthetic intermediate , no published head-to-head coupling studies comparing its performance to the 3,6-isomer under the validated one-pot double coupling protocol were identified in the accessible literature. The absence of published validation for the 3,5-isomer's performance in this specific synthetic application introduces an additional layer of method development risk and uncertainty for end-users requiring the demonstrated 2,3-diaryl pyridine product connectivity.

Sequential Cross-Coupling Dibromopyridine Isomers Synthetic Accessibility

Alumina-Enhanced Purification Yield Advantage for 3,6-Dibromo-2,4-dimethylpyridine-Derived Products

Products derived from 3,6-dibromo-2,4-dimethylpyridine via double Suzuki coupling benefit from a purification optimization that increases isolated yields by approximately 20% relative to standard silica gel chromatography. The use of neutral alumina in place of silica gel for chromatographic purification of the diarylated pyridine products results in significantly improved recovery, a phenomenon attributed to the reduced acidity and polarity of the alumina stationary phase which minimizes product adsorption and decomposition [1]. This purification advantage is documented specifically for the disubstituted pyridine products arising from the 3,6-dibromo-2,4-dimethylpyridine coupling sequence described in the validated protocol [1].

Purification Optimization Neutral Alumina Chromatography Isolated Yield Enhancement

3,6-Dibromo-2,4-dimethylpyridine: Evidence-Based Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Scaffold Diversification via One-Pot Sequential Coupling

Medicinal chemistry programs requiring efficient parallel synthesis of 2,3-diaryl pyridine libraries benefit from the validated 71% total yield double Suzuki coupling protocol specific to 3,6-dibromo-2,4-dimethylpyridine [1]. The predictable sequential coupling order (C6 first, followed by C3) enables systematic diversification at two distinct positions with independent control over aryl substituent identity. This scaffold is directly applicable to the construction of kinase inhibitor cores, as pyridine-based derivatives are widely represented in kinase inhibitor patent literature [2]. The 18% yield advantage over 2,3-dibromopyridine directly improves library synthesis throughput and reduces cost per compound.

Process Chemistry: Risk Reduction via Validated Starting Material

Process chemists evaluating synthetic routes to complex pharmaceutical intermediates can reduce method development risk by selecting 3,6-dibromo-2,4-dimethylpyridine, which has a peer-reviewed, high-yielding double coupling protocol established [1]. In contrast, the 3,5-dibromo isomer (CAS 29976-20-3) lacks comparable published validation for this specific transformation . The 34% relative yield improvement over 2,3-dibromopyridine in the validated protocol translates directly to reduced starting material consumption and waste generation in multi-kilogram campaigns [1].

Chemical Biology: Construction of Substituted Pyridine-Based Molecular Probes

Chemical biologists requiring access to densely functionalized pyridine scaffolds for probe development benefit from the established 2,3-diaryl pyridine connectivity accessible exclusively from 3,6-dibromo-2,4-dimethylpyridine [1]. The defined regiochemical outcome cannot be replicated using 2,5-dibromopyridine, which produces the structurally distinct 2,5-diaryl connectivity under identical conditions [1]. The 20% yield enhancement achieved with neutral alumina purification directly improves recovery of precious, late-stage intermediates when working on limited scale [1].

Organic Synthesis Core Facility: Cost-Efficient Pre-Built Building Block

Core synthesis facilities supporting multiple research groups can eliminate the hidden costs associated with in-house bromination attempts by procuring the defined 3,6-dibromo-2,4-dimethylpyridine directly. Direct bromination of 2,4-dimethylpyridine produces a complex mixture of three products including the 3,5-dibromo isomer (12% yield), the 5-bromo isomer (22% yield), and 3-bromo-2,4-dimethylpyridine—but notably not the desired 3,6-dibromo target [3]. Procurement of the structurally confirmed compound eliminates the labor, solvent, and chromatographic resources otherwise consumed in unsuccessful synthesis attempts.

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